molecular formula C16H12Cl2N4OS B11975156 4-((2,4-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-((2,4-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11975156
M. Wt: 379.3 g/mol
InChI Key: MJJQOTPHTZFWKL-DJKKODMXSA-N
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Description

4-((2,4-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a dichlorobenzylidene group, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with an appropriate amine to form the benzylidene intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-((2,4-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and dichlorobenzylidene group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorobenzylidene)amino)phenyl sulfone
  • (2,4-Dichlorobenzylidene)malononitrile
  • 4-((2,4-Dichlorobenzylidene)amino)benzonitrile

Uniqueness

Compared to similar compounds, 4-((2,4-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the triazole ring and phenoxymethyl group

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c17-12-7-6-11(14(18)8-12)9-19-22-15(20-21-16(22)24)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,21,24)/b19-9+

InChI Key

MJJQOTPHTZFWKL-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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